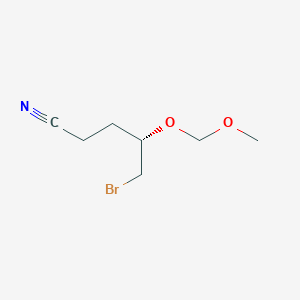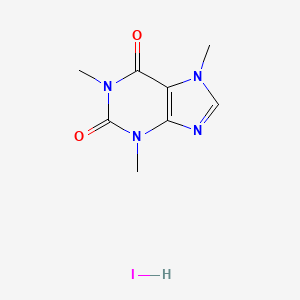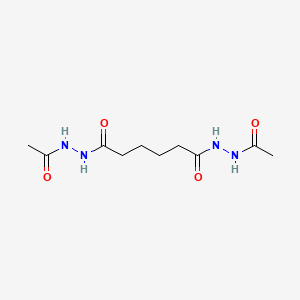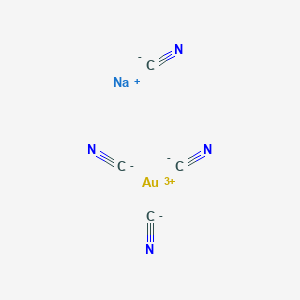
Sodium tetrakis(cyano-C)aurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium tetrakis(cyano-C)aurate, with the chemical formula C₄AuN₄Na , is a coordination complex that features a gold center surrounded by four cyano ligands. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium tetrakis(cyano-C)aurate can be synthesized through the reaction of sodium cyanide with gold(III) chloride. The reaction typically occurs in an aqueous medium under controlled conditions to ensure the formation of the desired complex .
Industrial Production Methods: In industrial settings, the production of this compound involves the careful handling of cyanide compounds and gold salts. The process requires stringent safety measures due to the toxicity of cyanide and the value of gold. The reaction is usually carried out in large reactors with precise temperature and pH control to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Sodium tetrakis(cyano-C)aurate undergoes various chemical reactions, including:
Oxidation: The gold center can be oxidized, leading to changes in the oxidation state and reactivity of the compound.
Reduction: Reduction reactions can convert the gold(III) center to gold(I) or elemental gold.
Substitution: The cyano ligands can be substituted with other ligands, altering the properties and applications of the complex.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or nitric acid.
Reducing Agents: Such as sodium borohydride or hydrazine.
Substitution Reagents: Various ligands like phosphines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state gold complexes.
Reduction Products: Gold(I) complexes or elemental gold.
Substitution Products: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Sodium tetrakis(cyano-C)aurate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of gold nanoparticles and other gold-based materials.
Biology: Investigated for its potential in bioconjugation and imaging due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in cancer treatment and rheumatoid arthritis.
Industry: Utilized in electroplating and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of sodium tetrakis(cyano-C)aurate involves its ability to interact with various molecular targets. The cyano ligands can coordinate with metal centers, while the gold center can participate in redox reactions. These interactions enable the compound to exert its effects in catalytic processes, biological systems, and therapeutic applications .
Comparación Con Compuestos Similares
Potassium tetrakis(cyano-C)aurate: Similar in structure but with potassium as the counterion.
Sodium tetrakis(cyano-C)zincate: Features zinc instead of gold as the central metal.
Sodium tetrakis(cyano-C)ferrate: Contains iron as the central metal.
Uniqueness: Sodium tetrakis(cyano-C)aurate is unique due to the presence of gold, which imparts distinct optical, electrical, and catalytic properties. These properties make it particularly valuable in applications requiring high stability and reactivity .
Propiedades
Número CAS |
31395-95-6 |
|---|---|
Fórmula molecular |
C4AuN4Na |
Peso molecular |
324.03 g/mol |
Nombre IUPAC |
sodium;gold(3+);tetracyanide |
InChI |
InChI=1S/4CN.Au.Na/c4*1-2;;/q4*-1;+3;+1 |
Clave InChI |
RTLMFXCEYQGKRK-UHFFFAOYSA-N |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Au+3] |
Números CAS relacionados |
22806-79-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


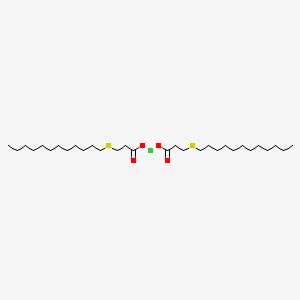

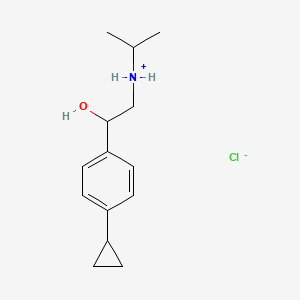
![3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]](/img/structure/B13734375.png)
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13734382.png)
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)


